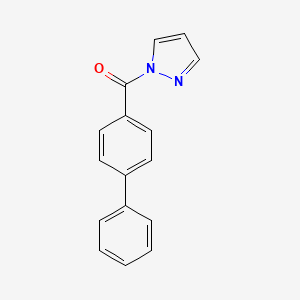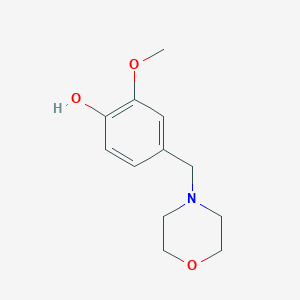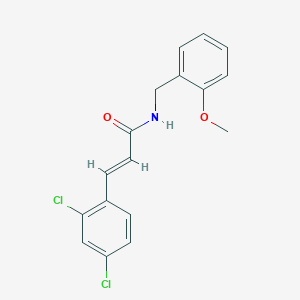
3-(2,4-dichlorophenyl)-N-(2-methoxybenzyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-dichlorophenyl)-N-(2-methoxybenzyl)acrylamide, also known as DCM, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the acrylamide family, which is known for its diverse range of biological activities. DCM has been shown to possess unique properties that make it a valuable tool for researchers in various fields.
Wirkmechanismus
The mechanism of action of 3-(2,4-dichlorophenyl)-N-(2-methoxybenzyl)acrylamide is not fully understood, but it is believed to act by inhibiting the activity of various enzymes involved in cell proliferation and survival. 3-(2,4-dichlorophenyl)-N-(2-methoxybenzyl)acrylamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This inhibition leads to changes in the expression of genes involved in cell cycle progression and apoptosis.
Biochemical and Physiological Effects:
3-(2,4-dichlorophenyl)-N-(2-methoxybenzyl)acrylamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer properties, 3-(2,4-dichlorophenyl)-N-(2-methoxybenzyl)acrylamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. 3-(2,4-dichlorophenyl)-N-(2-methoxybenzyl)acrylamide has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2,4-dichlorophenyl)-N-(2-methoxybenzyl)acrylamide has several advantages as a tool for scientific research. It is relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. 3-(2,4-dichlorophenyl)-N-(2-methoxybenzyl)acrylamide is also stable under a wide range of conditions, making it suitable for use in a variety of experimental settings. However, one limitation of 3-(2,4-dichlorophenyl)-N-(2-methoxybenzyl)acrylamide is its potential toxicity, which must be carefully considered when designing experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-(2,4-dichlorophenyl)-N-(2-methoxybenzyl)acrylamide. One potential area of research is the development of new cancer therapies based on the anti-cancer properties of 3-(2,4-dichlorophenyl)-N-(2-methoxybenzyl)acrylamide. Another area of research is the study of the molecular mechanisms underlying the effects of 3-(2,4-dichlorophenyl)-N-(2-methoxybenzyl)acrylamide on various biological pathways. Additionally, the potential use of 3-(2,4-dichlorophenyl)-N-(2-methoxybenzyl)acrylamide in the treatment of inflammatory and neurodegenerative diseases warrants further investigation.
Synthesemethoden
3-(2,4-dichlorophenyl)-N-(2-methoxybenzyl)acrylamide can be synthesized using a variety of methods, but the most common approach involves the reaction of 2,4-dichlorobenzyl chloride with 2-methoxybenzylamine, followed by the addition of acryloyl chloride. This reaction produces a white crystalline powder that can be purified using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
3-(2,4-dichlorophenyl)-N-(2-methoxybenzyl)acrylamide has been used extensively in scientific research due to its ability to modulate various biological pathways. One of the most significant applications of 3-(2,4-dichlorophenyl)-N-(2-methoxybenzyl)acrylamide is in the study of cancer biology. 3-(2,4-dichlorophenyl)-N-(2-methoxybenzyl)acrylamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-N-[(2-methoxyphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO2/c1-22-16-5-3-2-4-13(16)11-20-17(21)9-7-12-6-8-14(18)10-15(12)19/h2-10H,11H2,1H3,(H,20,21)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSNGAVKPWRBCP-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C=CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1CNC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,4-dichlorophenyl)-N-(2-methoxybenzyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



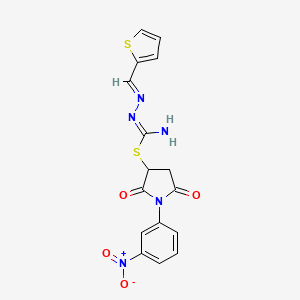
![2-(4-methoxyphenyl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5850043.png)
![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-2-naphthylacetamide](/img/structure/B5850047.png)

![3-[(4-methoxybenzyl)thio]-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5850055.png)
![7,8-dihydro[1,3]thiazolo[2,3-i]purine](/img/structure/B5850062.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5850072.png)
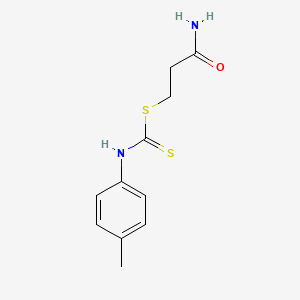
![3-[(4-chloro-2-fluorophenyl)amino]-2-cyano-2-propenethioamide](/img/structure/B5850081.png)

